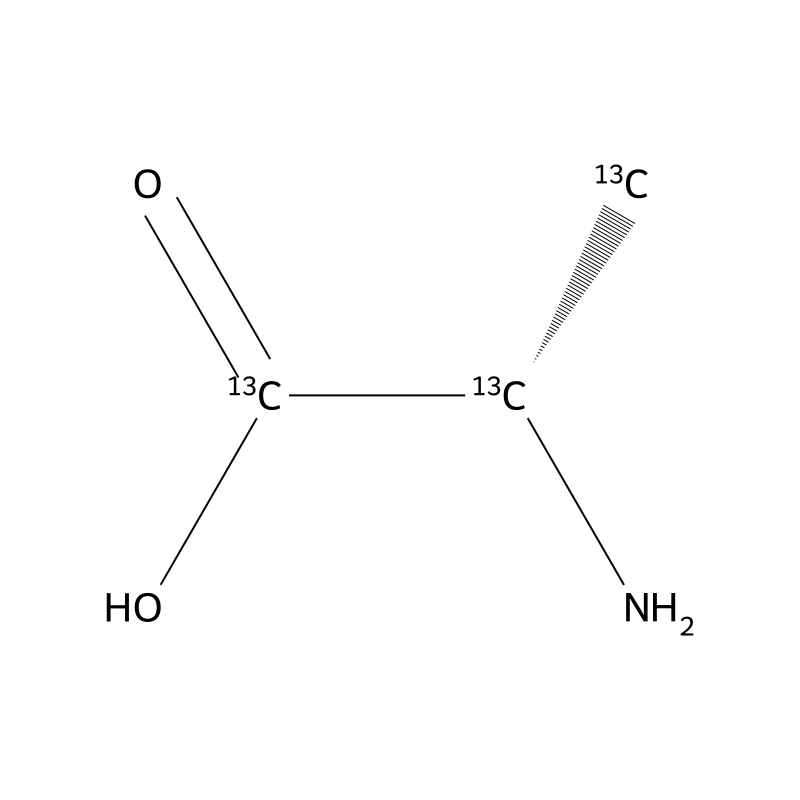

L-Alanine-13C3

Content Navigation

Unlabeled alanine fails to distinguish administered from endogenous pools in tracer studies. L-Alanine-13C3 (99 atom % 13C) provides uniform 13C3 labeling for comprehensive carbon flux analysis. • Tracks complete carbon skeleton for MFA, glycolysis, TCA cycle mapping. • Ideal LC-MS/MS internal standard for alanine quantification in biofluids, ensuring high accuracy. • Required for 13C-13C correlation NMR in protein structure determination. Supplied with certified isotopic and chemical purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

L-Alanine-13C3 is the stable isotope-labeled form of L-alanine, where all three carbon atoms are replaced with the 13C isotope. This uniform labeling makes it a critical tracer for investigating carbon backbone transformations in metabolic pathways, particularly glucose and amino acid metabolism. It is extensively used in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based research, including metabolic flux analysis (MFA) and structural biology, to provide quantitative insights into cellular processes. The high isotopic (typically 99%) and chemical purity of commercially available L-Alanine-13C3 is essential for generating reproducible and unambiguous data in these sensitive applications.

Research Fit

Substituting L-Alanine-13C3 with unlabeled L-alanine is unsuitable for any tracer-based experiment, as the absence of the isotopic label makes it impossible to distinguish the administered compound from endogenous pools. Using alanine with different labeling patterns, such as L-Alanine-1-13C or L-Alanine-2,3-13C2, provides incomplete data for metabolic flux analysis, as it prevents tracking of the entire carbon backbone through interconnected pathways. Similarly, substituting with 15N- or deuterium-labeled alanine answers fundamentally different biological questions related to nitrogen metabolism or specific dynamic processes, respectively, and cannot be used to trace carbon flow. Therefore, for applications requiring comprehensive tracking of the alanine carbon skeleton, uniform 13C3 labeling is essential.

Substitution Risk

Complete Carbon Backbone Tracking in MFA

In 13C-based metabolic flux analysis, the use of uniformly labeled L-Alanine-13C3 allows for the determination of labeling patterns in its direct precursor, pyruvate, and downstream metabolites. This is critical for resolving the contributions of different pathways (e.g., glycolysis vs. Entner–Doudoroff pathway). In contrast, using a singly labeled tracer like [1-13C]glucose can produce ambiguous labeling patterns in alanine, making it impossible to discriminate between these key metabolic routes without analyzing other moieties of the molecule. Uniform labeling ensures that all three carbons can be traced, providing the comprehensive data needed for accurate flux calculations.

| Evidence Dimension | Metabolic Pathway Resolution |

| Target Compound Data | Provides distinct mass isotopomer distributions for the entire C3 backbone of alanine, enabling resolution of complex pathway contributions. |

| Comparator Or Baseline | Singly labeled tracers (e.g., [1-13C]glucose) can yield identical mass shifts in alanine from different pathways (e.g., Glycolysis vs. ED pathway), creating ambiguity. |

| Quantified Difference | Qualitative but absolute: enables pathway discrimination where singly labeled tracers fail. |

| Conditions | Standard 13C-based metabolic flux analysis (MFA) in microbial or cellular systems. |

For researchers needing to accurately quantify fluxes through central carbon metabolism, uniform labeling is non-negotiable for achieving unambiguous results.

De Novo Resonance Assignment in Solid-State NMR

Uniform 13C labeling of proteins, achieved by supplying L-Alanine-13C3 and other U-13C amino acids in expression media, is a foundational technique for solid-state NMR (ssNMR). This approach enables multidimensional 13C-13C correlation experiments, which are essential for the sequential, through-bond assignment of protein backbone and sidechain resonances. This capability is impossible with unlabeled proteins and provides different, complementary information to 15N-labeling, which only allows for through-bond correlations involving nitrogen atoms. Uniform 13C labeling has been instrumental in the de novo structure determination of microcrystalline proteins and amyloid fibrils.

| Evidence Dimension | Structural Information Content |

| Target Compound Data | Enables through-bond 13C-13C correlation NMR, allowing for complete carbon backbone and sidechain resonance assignment. |

| Comparator Or Baseline | Unlabeled alanine provides no usable signal for these experiments. 15N-labeled alanine only provides correlations to nitrogen atoms (e.g., HNCA, HNCACB), not the full carbon sidechain connectivity. |

| Quantified Difference | Unlocks a unique and essential set of experimental data (13C-13C correlations) required for structure determination. |

| Conditions | Magic-angle-spinning (MAS) solid-state NMR spectroscopy of uniformly 13C, 15N-labeled proteins. |

For structural biologists using ssNMR, uniform 13C labeling is a prerequisite for comprehensive resonance assignment and subsequent 3D structure calculation.

Gold-Standard Internal Standard for Quantitative MS

Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they co-elute with the unlabeled analyte and exhibit identical ionization efficiency, correcting for matrix effects and instrument variability. L-Alanine-13C3, with its +3 Dalton mass shift from the natural M0 isotopologue, provides a clear, well-separated signal for robust quantification of endogenous L-alanine in complex biological matrices. This is a key advantage over unlabeled external standards, which cannot account for sample-specific matrix suppression, or derivatization-based methods, which can introduce variability.

| Evidence Dimension | Quantification Accuracy in LC-MS |

| Target Compound Data | Provides a +3 Da mass-shifted internal standard that co-elutes and co-ionizes with the analyte, enabling the most accurate quantification. |

| Comparator Or Baseline | Unlabeled external standards do not correct for matrix effects or extraction losses. Deuterated standards (e.g., L-Alanine-d4) can sometimes exhibit slight chromatographic shifts relative to the non-deuterated analyte. |

| Quantified Difference | Significantly improves analytical accuracy and precision by minimizing variability from matrix effects and sample processing. |

| Conditions | LC-MS based quantification of L-alanine in biological samples like plasma, cell lysates, or tissue extracts. |

This ensures the highest level of accuracy and reproducibility in clinical and research metabolomics, which is critical for biomarker discovery and validation.

Mapping Central Carbon Metabolism Pathways

For researchers aiming to quantify the flux through glycolysis, the TCA cycle, and anaplerotic pathways, L-Alanine-13C3 serves as a direct probe for the pyruvate metabolic node. Its uniform labeling is essential for distinguishing between competing pathways and accurately modeling cellular metabolism, making it a primary choice for metabolic engineering and systems biology applications.

3D Protein Structure via Solid-State NMR

In structural biology, when determining the structure of proteins not amenable to X-ray crystallography or solution NMR (e.g., large complexes, amyloid fibrils), uniform labeling with 13C amino acids is required. L-Alanine-13C3 is a necessary component of the expression media to enable the 13C-13C correlation experiments that form the basis of resonance assignment and structure calculation.

Accurate Alanine Quantification in Metabolomics

When developing and running validated LC-MS/MS assays for quantifying alanine levels in biological fluids (e.g., for studies on diabetes or liver disease), L-Alanine-13C3 is the ideal internal standard. Its use ensures high precision and accuracy by correcting for sample-specific variations, which is critical for reliable biomarker measurement.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types